

Technical Support Center: Solubility Optimization for 5-(2-Nitroethyl)-benzodioxole

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Compound of Interest

Compound Name: 5-(2-Nitroethyl)-benzo[1,3]dioxole

CAS No.: 21473-47-2

Cat. No.: B13057179

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Executive Summary & Compound Profile

Compound: 5-(2-Nitroethyl)-benzodioxole (also known as 1-(2-nitroethyl)-3,4-methylenedioxybenzene).[1][2][3] CAS: 380192-83-6 (saturated analog); Note: Often confused with its unsaturated precursor, 3,4-methylenedioxy- β -nitrostyrene (CAS 1485-00-3).[1][2]

The Core Challenge: Researchers frequently report "poor solubility," but the root cause is often lipophilicity-induced phase separation (oiling out) rather than simple insolubility.[2] This compound possesses a highly lipophilic benzodioxole ring fused with a polar nitro group, creating a "push-pull" electronic system that complicates purification in standard protic solvents.[1][2][3]

Physicochemical Snapshot:

- LogP (Predicted): ~2.3 – 2.6 (Moderate Lipophilicity).[2][3]
- Solubility Profile:
 - High: Dichloromethane (DCM), Ethyl Acetate (EtOAc), THF, Acetone.

- Moderate (Temperature Dependent): Ethanol, Methanol, Isopropanol (IPA).[3]
- Low/Insoluble: Water, cold Hexanes/Heptane.[3]

Module 1: Troubleshooting Purification (Recrystallization)

User Complaint: "The compound forms an oil at the bottom of the flask instead of crystals when cooling."

Root Cause Analysis

This is the classic "Oiling Out" phenomenon.[3] It occurs when the compound's melting point is lower than the boiling point of the solvent mixture, or when the compound is more soluble in itself (as a melt) than in the solvent at intermediate temperatures.

Protocol: The "Two-Solvent" Anti-Oiling Technique

Do not use single-solvent recrystallization for this compound.[1][2][3] Use this thermodynamically controlled precipitation method.[2][3]

Reagents:

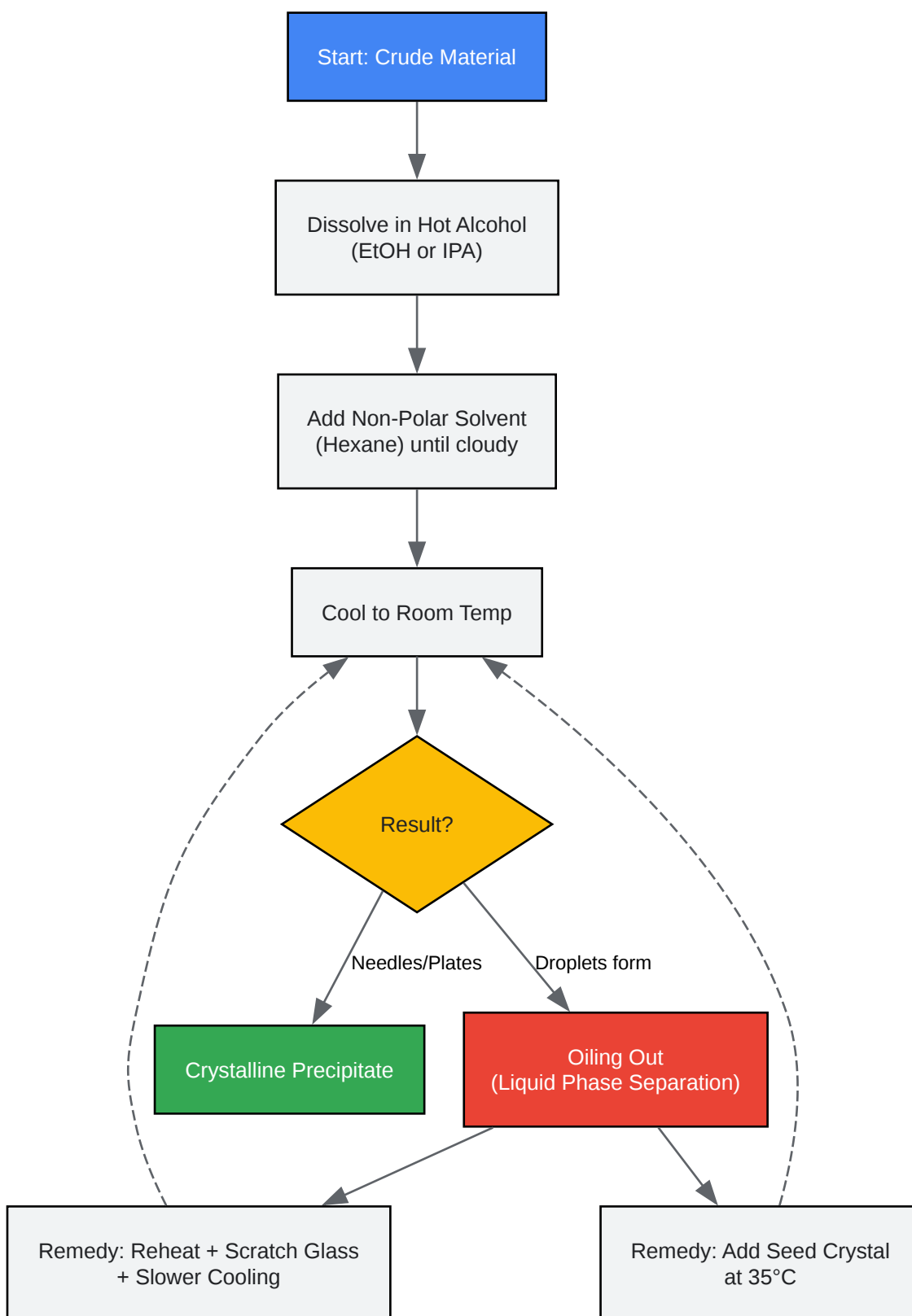
- Solvent A (Good Solvent): Ethanol (95%) or Isopropanol (IPA).[2][3]
- Solvent B (Bad Solvent): Hexane or Heptane.[2][3]

Step-by-Step Workflow:

- Dissolution: Dissolve the crude oil/solid in the minimum amount of hot Solvent A (approx. 60°C).[3]
- Saturation: Add hot Solvent B dropwise until a persistent cloudiness (turbidity) appears.[2][3]
- Clarification: Add one drop of Solvent A to clear the solution.[3]
- The Critical Step (Seeding):

- If it oils out:[1][2][3][4] Reheat to dissolve the oil.[3] Vigorously scratch the inner glass wall with a glass rod at the air-liquid interface.[2] This creates micro-glass shards that act as nucleation sites.[2][3]
- Seed Crystal: If available, add a tiny crystal of pure product at 35-40°C.[1][2][3]
- Slow Cooling: Wrap the flask in foil or a towel to slow the cooling rate. Rapid cooling promotes oiling; slow cooling promotes lattice formation.[2][3]

Visual Guide: Recrystallization Logic



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Figure 1: Decision matrix for handling phase separation during purification.

Module 2: Reaction Media Engineering

User Complaint: "The starting material won't dissolve in the reduction buffer, leading to incomplete reactions."

Context

When reducing the nitro group (e.g., using NaBH₄ or Hydrogenation), the choice of solvent affects not just solubility but reaction kinetics. 5-(2-Nitroethyl)-benzodioxole is hydrophobic; standard aqueous buffers will fail.^{[1][2][3]}

Solvent Compatibility Matrix

Solvent System	Solubility Rating	Suitability for Reduction	Notes
Water	Insoluble	Poor	Requires phase transfer catalyst (PTC). ^{[1][2][3]}
Ethanol (Cold)	Low	Moderate	Reaction may be sluggish; requires heating. ^{[2][3]}
THF (Tetrahydrofuran)	High	Excellent	Best for LAH or Borane reductions. ^{[2][3]}
DCM/Methanol (1:1)	High	Good	Excellent for NaBH ₄ /Silica reductions. ^{[2][3]}
Acetic Acid	High	Good	Used for Fe/HCl or Zn reductions. ^{[2][3]}

Protocol: High-Efficiency Reduction Medium

If using Borohydride reagents, use a THF:Methanol (3:1) mixture.^{[1][2][3]}

- Dissolve 5-(2-Nitroethyl)-benzodioxole in THF first (ensure complete solvation).

- Add Methanol slowly (Methanol is the proton source required for the borohydride mechanism).[3]
- This keeps the lipophilic substrate in solution (via THF) while providing the protic environment (via MeOH) necessary for the reaction to proceed.

Module 3: Biological Assay Formulation

User Complaint: "The compound crashes out of solution when added to cell culture media (DMEM/RPMI)."

Root Cause

The compound is highly lipophilic ($\text{LogP} > 2$).[3][5] Adding a DMSO stock directly to aqueous media causes immediate precipitation due to the "solvent shock" effect.[3]

Protocol: The "Step-Down" Dilution Method

To maintain solubility in aqueous assays, you must use a surfactant or carrier molecule.[1][2]

Recommended Formulation:

- Stock Solution: 10 mM in 100% DMSO.
- Intermediate Carrier: 5% Tween-80 or 2-Hydroxypropyl- β -cyclodextrin (HP β CD).[1][2][3]

Workflow:

- Prepare the 10 mM stock in DMSO.[3]
- Do not add DMSO stock directly to the media.[2][3]
- Prepare an intermediate buffer: PBS containing 0.5% Tween-80.[1][2][3]
- Dilute the DMSO stock 1:10 into the Tween-PBS buffer (vortex immediately).
- Add this intermediate solution to your cell culture media.[2][3]
 - Final DMSO concentration must be $< 0.1\%$ to avoid cytotoxicity.[2]

FAQ: Rapid Fire Troubleshooting

Q: Can I use water to wash the product during extraction? A: Yes. Since the compound is insoluble in water, you can wash the organic layer (DCM or EtOAc) vigorously with water or brine to remove polar impurities without losing yield.

Q: The compound turned dark brown on the shelf. Is it degraded? A: Likely yes.^{[2][3]} Nitro compounds, especially those with benzylic protons or aromatic rings, are sensitive to light and oxidation.^[3]

- Fix: Purify via silica gel chromatography (Eluent: 10% EtOAc in Hexanes) and store under Nitrogen/Argon in the dark at -20°C.

Q: I am trying to make the hydrochloride salt, but it won't precipitate. A: 5-(2-Nitroethyl)-benzodioxole is a neutral molecule.^{[1][2]} It does not have a basic amine group yet; therefore, it cannot form a hydrochloride salt.^[3] Salt formation is only possible after reduction to the amine.^[3]

References

- Vogel, A. I. (1989).^{[2][3]} Vogel's Textbook of Practical Organic Chemistry (5th ed.).^{[2][3]} Longman Scientific & Technical.^{[2][3]} (Standard reference for recrystallization of low-melting solids and "oiling out" phenomena).^{[1][2][3]}
- Lipinski, C. A. (2000).^{[2][3]} "Drug-like properties and the causes of poor solubility and poor permeability."^[2] Journal of Pharmacological and Toxicological Methods, 44(1), 235-249.^{[1][2]} [Link](#)
- PubChem. (n.d.).^{[2][3]} Compound Summary: 5-(2-Nitroethyl)-1,3-benzodioxole.^{[1][2][3]} National Library of Medicine.^{[2][3]} Retrieved February 18, 2026.^[3] [Link](#)
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.).^{[2][3]} Oxford University Press.^{[2][3]} (Mechanistic grounding for nitro-group reduction solvent effects).

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Sources

- 1. CAS 1485-00-3: 5-(2-Nitroethenyl)-1,3-benzodioxole [[cymitquimica.com](https://www.cymitquimica.com)]
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